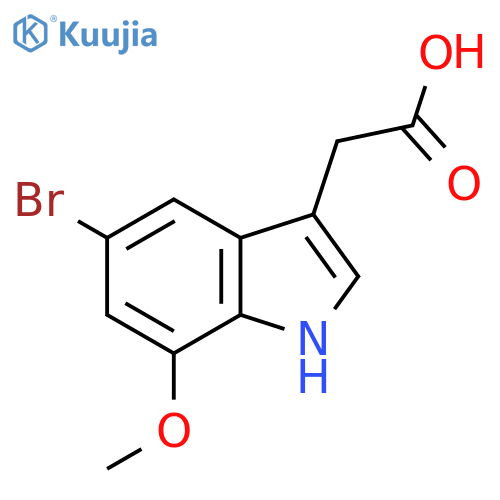Cas no 1227572-23-7 (CID 105523694)

CID 105523694 structure
商品名:CID 105523694
CAS番号:1227572-23-7
MF:C11H10BrNO3
メガワット:284.10600233078
CID:4816584
CID 105523694 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-7-methoxy-1H-indol-3-yl)acetic acid
- CID 105523694
-
- インチ: 1S/C11H10BrNO3/c1-16-9-4-7(12)3-8-6(2-10(14)15)5-13-11(8)9/h3-5,13H,2H2,1H3,(H,14,15)
- InChIKey: PFPRZFQBQGOCJB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2=C(C=1)C(CC(=O)O)=CN2)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 62.3
CID 105523694 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000782-250mg |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 250mg |
$709.01 | 2023-09-03 | |
| Alichem | A199000782-500mg |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 500mg |
$1072.90 | 2023-09-03 | |
| Alichem | A199000782-1g |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 1g |
$1827.17 | 2023-09-03 |
CID 105523694 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1227572-23-7 (CID 105523694) 関連製品
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
